![molecular formula C10H19NO4 B6242288 tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate CAS No. 2382089-24-7](/img/no-structure.png)
tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, an efficient whole cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Scientific Research Applications
Chemical Transformations
The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . The crowded nature of the tert-butyl group can elicit specific reactions that other groups cannot, making it a valuable tool in synthetic chemistry .
Biosynthetic and Biodegradation Pathways
The tert-butyl group also plays a significant role in nature, particularly in biosynthetic and biodegradation pathways . Its unique properties can influence the way certain biological processes occur, potentially leading to new discoveries in the field of biochemistry .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest potential applications in biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions, which can lead to more efficient and environmentally friendly processes .
Synthetic Organic Chemistry
Tertiary butyl esters, such as the one in your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds, expanding the range of possible synthetic targets .
Flow Microreactor Systems
The introduction of the tert-butoxycarbonyl group into various organic compounds has been achieved using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to traditional batch reactions .
Solubility and Self-Quenching Prevention
The incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility . This can reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Mechanism of Action
Target of Action
It’s known that the tert-butyl group finds large applications in synthetic organic chemistry . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The mode of action of this compound involves the unique reactivity pattern elicited by the crowded tert-butyl group . This group can be introduced into a variety of organic compounds using certain chemical processes
Biochemical Pathways
The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways . It’s used in chemical transformations and can be applied in biocatalytic processes
Result of Action
The introduction of the tert-butyl group into various organic compounds can lead to a variety of chemical transformations .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate involves the protection of the piperidine ring, followed by the introduction of hydroxyl groups at positions 3 and 5, and finally the esterification of the carboxylic acid with tert-butanol.", "Starting Materials": [ "Piperidine", "Di-tert-butyl dicarbonate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Tert-butanol", "Dicyclohexylcarbodiimide", "Dimethylaminopyridine" ], "Reaction": [ "Protection of the piperidine ring with di-tert-butyl dicarbonate in the presence of sodium hydroxide", "Oxidation of the protected piperidine with hydrogen peroxide in acetic acid to introduce hydroxyl groups at positions 3 and 5", "Deprotection of the tert-butyl groups with methanol and sodium hydroxide", "Esterification of the carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide and dimethylaminopyridine" ] } | |
CAS RN |
2382089-24-7 |
Product Name |
tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate |
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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